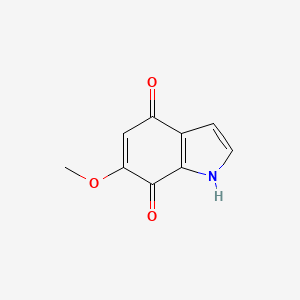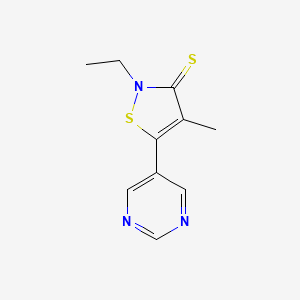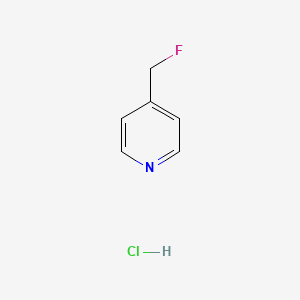
5-Methoxy-3-methylquinoline
概要
説明
5-Methoxy-3-methylquinoline is a derivative of quinoline . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators, and in various industrial processes .
Synthesis Analysis
Quinoline and its analogs can be synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates in the presence of a catalytic amount of Palladium .Molecular Structure Analysis
The molecular formula of 5-Methoxyquinoline is C10H9NO, with an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da . The molecular formula of 5-Methylquinoline is C10H9N, with an average mass of 143.185 Da and a monoisotopic mass of 143.073502 Da .Chemical Reactions Analysis
Quinoline undergoes nucleophilic and electrophilic substitution reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be predicted from its chemistry . The control of physicochemical properties is directly related to the notion of “compound quality” and includes properties such as hardness, topography, hydrophilicity, which allow or block the adhesion of biological compounds .科学的研究の応用
Antitumor Activities : Compounds related to 5-Methoxy-3-methylquinoline, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown significant in vitro cytotoxic activity and potential in inhibiting tubulin polymerization at the colchicine site, making them promising for antitumor applications (Wang et al., 2014).
Antibacterial and Antifungal Activities : Research on derivatives of this compound, such as [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, has indicated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Neuroprotective or Neurotoxic Activity : Studies have explored the neurotoxicity and neuroprotective potential of compounds related to this compound. Hydroxyl substitution in these derivatives was found to decrease toxicity, suggesting a possible role in treating neurodegenerative diseases (Okuda et al., 2003).
Chemosensor for Cadmium : A study on 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has shown selective responses to Cd2+ ions over other metal ions, indicating potential applications in detecting cadmium in various environments (Prodi et al., 2001).
Controlled Drug Release : Methoxy-modified kaolinite has been used as a carrier for the anticancer drug 5-fluorouracil, with selective loading into the interlayer space of the carrier, providing controlled release of the drug (Tan et al., 2017).
Antimalarial Drug Development : Research on NPC 1161C, a derivative of this compound, has focused on its potential as an antimalarial drug, highlighting its favorable toxicity profile and long duration of action (Dutta et al., 2006).
Catalysis in Chemical Synthesis : The use of 8-methylquinolines in rhodium(III)-catalyzed intermolecular amidation with azides via C(sp³)-H functionalization has been studied, demonstrating the compound's role in efficient chemical synthesis (Wang et al., 2014).
作用機序
Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
Safety and Hazards
将来の方向性
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more eco-friendly synthesis methods and exploring new therapeutic applications of quinoline derivatives .
特性
IUPAC Name |
5-methoxy-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-10(12-7-8)4-3-5-11(9)13-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCBSHLSXPWVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2OC)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577437 | |
| Record name | 5-Methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137595-48-3 | |
| Record name | 5-Methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


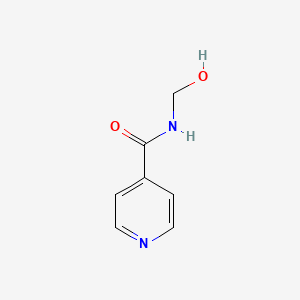

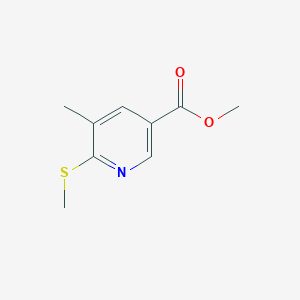
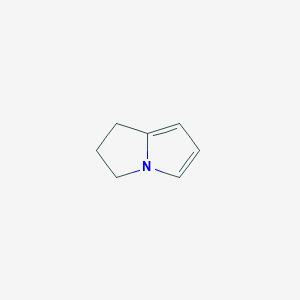
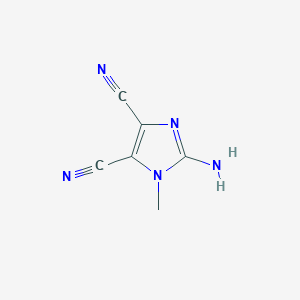
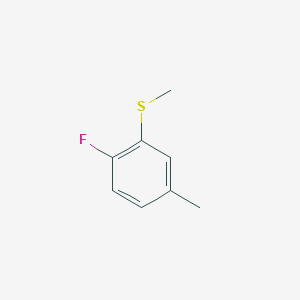
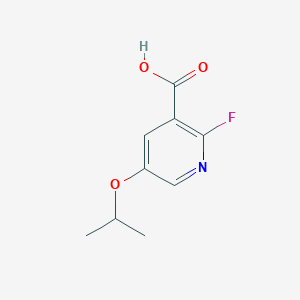
![Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-](/img/structure/B3347495.png)


